3,4-Dimethoxy-beta-methyl-beta-nitrostyrene
Overview
Description
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is a chemical compound that belongs to the class of organic compounds known as nitrostyrenes. These compounds are characterized by a nitro group attached to a styrene framework. The specific structure of 3,4-dimethoxy-beta-methyl-beta-nitrostyrene includes methoxy groups at the 3 and 4 positions of the aromatic ring, which may influence its chemical behavior and potential biological activity.
Synthesis Analysis
The synthesis of derivatives of 3,4-dimethoxy-beta-nitrostyrene can be achieved through a nitroaldol reaction, as described in the synthesis of a series of these compounds . This method allows for the introduction of various substituents, which can alter the properties and potential applications of the resulting compounds. For instance, the synthesis of 3,4-ethylenedioxy-beta-bromo-beta-nitrostyrene represents a new compound within this series .
Molecular Structure Analysis
The molecular structure of compounds related to 3,4-dimethoxy-beta-nitrostyrene can be elucidated using techniques such as X-ray diffraction. For example, a novel compound synthesized by a Hantzsch synthesis was crystallized and its structure was determined by X-ray diffraction, revealing its crystallization in the monoclinic P21/c space group . Although this compound is not the exact subject of the analysis, it provides insight into the structural analysis that can be performed on similar compounds.
Chemical Reactions Analysis
The chemical reactions involving 3,4-dimethoxy-beta-nitrostyrene derivatives can lead to various by-products. For instance, the catalytic reduction of 2,4-dimethoxy-beta-nitrostyrene over palladised charcoal results in the formation of 2,4-dimethoxy-phenylacetaldehyde oxime as the principal product, along with other dimeric by-products . These reactions are important for understanding the reactivity and potential applications of these compounds in different chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dimethoxy-beta-nitrostyrene derivatives can be characterized using spectroscopic methods such as 1H NMR, mass spectrometry, and IR spectroscopy . These methods provide detailed information about the molecular structure and functional groups present in the compounds. Additionally, the antimicrobial activity and molecular docking simulations of these derivatives indicate their potential as antifungal agents and as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is involved in signaling pathways related to type 2 diabetes and other metabolic diseases .
Scientific Research Applications
Application 1: Antimicrobial Agent and PTP1B Inhibitor
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Methods of Application or Experimental Procedures : The compound was synthesized through a nitroaldol reaction, and its antimicrobial activity was investigated. A molecular docking study was also performed to understand its interactions with PTP1B .
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Results or Outcomes : The derivatives exhibited potential antifungal activity. They also showed potential as PTP1B inhibitors by interacting with serine-216 and arginine-221 residues. Among the derivatives, 3,4-Ethylenedioxy-beta-methyl-beta-nitrostyrene was identified as the most successful potential candidate as a PTP1B inhibitor .
Application 2: Chemical Precursor for Slimicides and Dyes
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Methods of Application or Experimental Procedures : The chemical is produced by either the Henry reaction of benzaldehyde and nitromethane or by direct nitration of styrene using nitric oxide .
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Results or Outcomes : The outcome of this process is the production of bromo-nitrostyrene, which is used as a slimicide, and 2-nitrobenzaldehyde, which is used in the synthesis of indigo dye .
Safety And Hazards
properties
IUPAC Name |
1,2-dimethoxy-4-[(E)-2-nitroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBGRHDJMANRR-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225075 | |
Record name | 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene | |
CAS RN |
37629-53-1, 122-47-4 | |
Record name | 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37629-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethoxyphenyl)-2-nitropropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 122-47-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dimethoxyphenyl)-2-nitropropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.135 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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